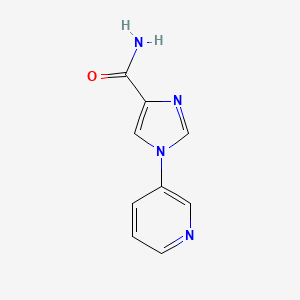

1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide

Beschreibung

SMILES Notation

C1=CC(=CN=C1)N2C=C(N=C2)C(=O)N

InChI Key

AZSJFKXCXGUIEW-UHFFFAOYSA-N

- Significance :

The InChI Key is a 27-character hashed version of the full InChI string, enabling rapid database searches. It encodes the compound’s atomic connectivity, isotopic composition, and stereochemical details. The prefixAZSJFKXCXGUIEWuniquely identifies the molecular structure, while the suffixUHFFFAOYSA-Nconfirms the absence of stereochemical descriptors .

Table: Structural Representations

| Representation Type | Value |

|---|---|

| SMILES | C1=CC(=CN=C1)N2C=C(N=C2)C(=O)N |

| InChI Key | AZSJFKXCXGUIEW-UHFFFAOYSA-N |

These representations are indispensable for computational chemistry, molecular modeling, and cheminformatics applications .

Eigenschaften

Molekularformel |

C9H8N4O |

|---|---|

Molekulargewicht |

188.19 g/mol |

IUPAC-Name |

1-pyridin-3-ylimidazole-4-carboxamide |

InChI |

InChI=1S/C9H8N4O/c10-9(14)8-5-13(6-12-8)7-2-1-3-11-4-7/h1-6H,(H2,10,14) |

InChI-Schlüssel |

AZSJFKXCXGUIEW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)N2C=C(N=C2)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

A regiocontrolled approach utilizes diaminomaleonitrile (DAMN)-based imines and aromatic aldehydes. For example, 2-hydroxybenzylidene imines react with pyridin-3-carboxaldehyde in ethanol under triethylamine catalysis to yield the imidazole-4-carboxamide scaffold. The 2-hydroxyaryl group directs regioselectivity via intramolecular hydrogen bonding, favoring imidazole formation over competing pyrazine byproducts.

-

Combine 2-hydroxybenzylidene imine (1.0 equiv), pyridin-3-carboxaldehyde (1.5 equiv), and Et₃N (2.0 equiv) in ethanol.

-

Stir at room temperature for 7–24 hours.

-

Cool the suspension, filter the precipitate, and wash with cold methanol.

-

Purify via crystallization (typical yield: 60–75%).

Key Data :

-

IR : C=N stretch at 1,620–1,688 cm⁻¹; NH bands at 3,150–3,200 cm⁻¹.

-

¹H NMR (DMSO-d₆): Pyridin-3-yl protons at δ 7.50–8.98 ppm; imidazole CH at δ 9.01–9.16 ppm.

Coupling of Imidazole-4-carboxylic Acid Derivatives

Acid Chloride Intermediate Formation

Imidazole-4-carboxylic acid is activated to its acid chloride using oxalyl chloride or thionyl chloride, followed by amidation with ammonia.

-

React imidazole-4-carboxylic acid (1.0 equiv) with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) catalyzed by DMF.

-

Stir for 90 minutes at room temperature, then concentrate under vacuum.

-

Treat the crude acid chloride with aqueous NH₃ or ammonium hydroxide.

-

Isolate the product via filtration (yield: 70–85%).

Optimization Notes :

Multi-Step Synthesis via Cbz-Protected Intermediates

Stepwise Functionalization

One-Pot Tandem Reactions

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative method involves:

-

Mix 2,4-diaminobenzamide, pyridin-3-carboxaldehyde, and ammonium acetate in acetic acid.

-

Irradiate at 150°C for 15 minutes.

-

Neutralize with NaHCO₃ and extract with ethyl acetate (yield: 68%).

Advantages :

Analytical Validation and Characterization

Spectroscopic Data Consolidation

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(Pyridin-3-yl)-1H-imidazol-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender N-Oxide führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Mitteln wie Lithiumaluminiumhydrid können die Verbindung in ihre reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte, die gebildet werden:

Oxidation: N-Oxide des Pyridinrings.

Reduktion: Reduzierte Amidderivate.

Substitution: Alkylierte oder acylierte Derivate der Verbindung.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent research has highlighted the potential of 1-(pyridin-3-yl)-1H-imidazole-4-carboxamide as an anticancer agent. Studies have shown that derivatives of imidazole compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, certain derivatives exhibited IC50 values of less than 1 µM against various cancer cell lines, including A549 and DU-145 . The mechanism involves the modulation of cell cycle progression, particularly increasing the percentage of cells in the G2/M phase, indicating a halt in cell division .

Enzyme Inhibition

This compound has been investigated for its ability to act as an enzyme inhibitor. It has shown promise in inhibiting specific kinases that play a role in signaling pathways associated with cancer and inflammatory diseases. The inhibition of these enzymes can lead to altered cellular responses, providing a basis for developing targeted therapies .

Antimycobacterial Activity

1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide derivatives have also been evaluated for their activity against Mycobacterium tuberculosis. Certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 µM against drug-resistant strains, showcasing their potential as new antimycobacterial agents . This is particularly significant given the rising incidence of multidrug-resistant tuberculosis.

Biochemical Applications

Biochemical Interactions

The compound interacts with various biomolecules, influencing their activity and function. For example, it has been reported to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro studies indicated that certain derivatives can significantly inhibit COX-2 activity, suggesting potential applications in anti-inflammatory therapies .

Cellular Effects

Research indicates that 1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can affect cellular metabolism and gene expression. By influencing specific signaling pathways, it can lead to alterations in cellular functions such as growth and apoptosis. This makes it a candidate for further exploration in cancer therapeutics and other diseases characterized by dysregulated cell growth .

Materials Science

Synthesis and Chemical Modifications

The structural versatility of 1-(pyridin-3-yl)-1H-imidazole-4-carboxamide allows for various chemical modifications, making it valuable in materials science. It can serve as a building block for synthesizing more complex heterocyclic compounds used in electronic and optical materials. Continuous flow reactors have been employed to optimize the synthesis process, enhancing yield and scalability while minimizing by-products.

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 0.51 | Tubulin polymerization inhibition |

| Compound B | DU-145 | 0.63 | Cell cycle arrest at G2/M phase |

Table 2: Antimycobacterial Activity

| Compound | Strain Tested | MIC (µM) |

|---|---|---|

| Compound C | Mtb H37Rv | 0.006 |

| Compound D | MDR Strains | <0.01 |

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

X77 (N-(4-tert-Butylphenyl)-N-[(1R)-2-(Cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide)

- Structural Features: X77 incorporates bulky substituents, including a 4-tert-butylphenyl group and a cyclohexylaminoethyl chain, which extend from the carboxamide nitrogen .

- Biological Activity: Co-crystallized with SARS-CoV-2 main protease (Mpro, PDB: 6W63), X77 demonstrates potent inhibitory activity. The tert-butylphenyl group occupies the hydrophobic S2 pocket of Mpro, while the cyclohexylamino moiety stabilizes the binding via van der Waals interactions .

- Key Differences : Compared to the parent compound, X77’s extended substituents significantly enhance binding affinity (ΔG = -9.8 kcal/mol in docking studies) and specificity for Mpro .

1H-Benzo[d]imidazole-4-carboxamide Derivatives (5cl, 5cn, 5co)

- Structural Features: These derivatives replace the pyridin-3-yl group with a benzoimidazole core and introduce pyrrolidine-based substituents (e.g., 3-aminopropyl in 5cl, benzamidopropyl in 5cn) .

- Synthesis : Prepared via nucleophilic substitution (Procedures C–E), with yields up to 72%. Substituents are confirmed by NMR and HRMS .

- For example, 5co’s 2-benzamidoethyl group enhances lipophilicity (LogP = 2.1 vs. 0.8 for the parent compound) .

5-Cyano-2-(2-Pyridyl)-1-(2-Pyridylmethyl)-1H-imidazole-4-carboxamide

- Structural Features: Features dual pyridyl groups (at positions 1 and 2) and a 5-cyano substituent .

- Synthesis : Synthesized via solvent-free aldol condensation, emphasizing green chemistry principles .

- Dual pyridyl groups may enhance metal coordination, suggesting utility in metalloenzyme inhibition .

5-Amino-1-(Pyridin-4-yl)-1H-imidazole-4-carboxamide (UG1)

- Structural Features: Substitutes pyridin-3-yl with pyridin-4-yl and adds an amino group at position 5 .

- Computational studies suggest a 15% increase in polar surface area (PSA = 98 Ų) compared to the parent compound (PSA = 85 Ų) .

Oxadiazole-Containing Derivatives

- Example : 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid .

- Structural Features : Replaces carboxamide with a carboxylic acid and introduces an oxadiazole ring.

- Key Differences: The oxadiazole ring enhances metabolic stability (t½ = 4.2 h vs.

Comparative Analysis Table

| Compound Name | Core Structure | Key Substituents | Biological Activity | Key Advantages Over Parent Compound |

|---|---|---|---|---|

| 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide | Imidazole + pyridin-3-yl | None (parent) | N/A | Reference compound |

| X77 | Imidazole + pyridin-3-yl | 4-tert-Butylphenyl, cyclohexylaminoethyl | SARS-CoV-2 Mpro inhibition | Enhanced binding affinity (IC₅₀ = 0.12 μM) |

| 5cl | Benzoimidazole | 3-Aminopropyl pyrrolidine | Undisclosed (pharmacokinetic) | Improved solubility (LogS = -3.2 vs. -4.1) |

| 5-Cyano derivative | Imidazole + dual pyridyl | 5-Cyano, 2-pyridylmethyl | Potential metalloenzyme inhibition | Metabolic stability (CYP3A4 t½ = 6.5 h) |

| UG1 | Imidazole + pyridin-4-yl | 5-Amino | Undisclosed (computational) | Increased hydrogen-bonding capacity |

| Oxadiazole derivative | Imidazole + oxadiazole | 3-Ethyl-oxadiazole, carboxylic acid | Undisclosed (stability) | Enhanced metabolic stability |

Research Findings and Implications

- Substituent Impact: Bulky groups (e.g., tert-butyl in X77) improve target affinity but may reduce solubility. Conversely, polar substituents (e.g., amino in UG1) enhance solubility but increase clearance rates .

- Synthetic Flexibility: Procedures like Mitsunobu reactions () and solvent-free methods () enable diverse functionalization, critical for optimizing pharmacokinetic profiles.

- Therapeutic Potential: X77’s success against SARS-CoV-2 Mpro highlights the scaffold’s versatility in antiviral drug design .

Biologische Aktivität

1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide, a heterocyclic compound featuring both imidazole and pyridine rings, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide is C10H9N3O. The compound's structure includes a carboxamide functional group at the 4-position of the imidazole ring, which contributes to its reactivity and biological activity.

1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide interacts with various enzymes and proteins, influencing their activity. Notably, it has been identified as an inhibitor of certain kinases, which are crucial in cellular signaling pathways. This inhibition can lead to significant alterations in cellular functions, including metabolism and gene expression patterns .

Cellular Effects

The compound exhibits profound effects on cell function:

- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, studies have reported its effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Cell Signaling Modulation : 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide can modulate key signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanisms

At the molecular level, this compound operates through several mechanisms:

- Enzyme Inhibition : It binds to specific enzymes' active sites, inhibiting their activity. For example, it can interfere with the interaction between HIV integrase and LEDGF/p75, crucial for viral replication .

- Gene Expression Regulation : Interaction with transcription factors allows it to influence gene transcription, leading to altered cellular responses .

Metabolic Pathways

The metabolism of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide involves liver enzymes that convert it into active or inactive metabolites. This metabolic process is essential for determining the compound's bioavailability and therapeutic efficacy.

Transport and Distribution

Transport mechanisms are critical for the compound's biological activity. It can be transported across cell membranes via specific transporters. Once inside the cell, its localization to organelles such as the nucleus or mitochondria can significantly influence its function and therapeutic potential .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide:

Case Studies

Several case studies illustrate the compound's potential:

- Anticancer Activity : In vitro studies have shown that 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide can induce apoptosis in cancer cells through upregulation of pro-apoptotic markers (e.g., caspase-3) while downregulating anti-apoptotic markers (e.g., Bcl-2) .

- Antiviral Research : The compound has been evaluated for its ability to inhibit HIV replication by targeting integrase interactions, showcasing its potential as an antiviral agent.

Q & A

Q. What are the established synthetic routes for 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. For example, coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to link the pyridine and imidazole moieties. Solvent selection (e.g., DMF, dichloromethane) and temperature control (reflux conditions) are critical for optimizing yields . Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress, while NMR and mass spectrometry confirm intermediate structures .

Q. How is 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide characterized spectroscopically?

- 1H/13C NMR : Peaks for aromatic protons (pyridine/imidazole) appear between δ 7.5–9.0 ppm, with carboxamide NH signals around δ 10–12 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 229.1 for C10H9N4O).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Initial screening often includes enzyme inhibition assays (e.g., SARS-CoV-2 Mpro inhibition) using fluorescence-based substrates like Dabcyl-KTSAVLQSGFRKME-Edans. IC50 values are calculated via dose-response curves, with X77 (the compound’s analog) serving as a positive control .

Advanced Research Questions

Q. How do computational docking studies predict the binding mode of 1-(Pyridin-3-yl)-1H-imidazole-4-carboxamide to viral proteases?

Molecular docking (AutoDock Vina, Schrödinger Suite) against SARS-CoV-2 Mpro (PDB ID: 6W63) reveals hydrogen bonds with catalytic residues (e.g., GLU166, GLY143) and hydrophobic interactions with the S1/S2 subsites . MM/GBSA calculations estimate binding free energies (ΔG ~ -40 kcal/mol), validated by 100 ns MD simulations to assess stability .

Q. What structural modifications enhance the compound’s selectivity for kinase targets versus off-target effects?

- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., -CF3) at the 5-position improves kinase affinity by modulating electron density.

- Imidazole Optimization : Replacing the carboxamide with a sulfonamide group reduces metabolic instability. Comparative SAR studies with analogs (e.g., X77) highlight the importance of the pyridin-3-yl group for target engagement .

Q. How can contradictory IC50 values in antiviral assays be resolved?

Discrepancies arise from variations in:

- Assay conditions : Buffer pH (6.0 vs. 7.4) affects protonation states of catalytic residues.

- Protein purity : Impurities in recombinant Mpro (>90% purity required) alter enzymatic activity.

- Substrate kinetics : Use of FRET vs. luminescence substrates impacts sensitivity. Standardizing protocols (e.g., EuroQa guidelines) minimizes variability .

Q. What strategies optimize bioavailability in preclinical models?

- Prodrug Design : Esterification of the carboxamide improves intestinal absorption.

- Nanoparticle Formulation : PEGylated liposomes enhance plasma half-life (t1/2 > 8 hrs in murine models).

- CYP450 Inhibition : Co-administration with ritonavir reduces hepatic metabolism .

Methodological Guidance

Q. How to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability after compound treatment to confirm binding.

- CRISPR-Cas9 Knockout : Ablation of the target gene (e.g., Mpro) should abolish compound efficacy.

- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate bound proteins for MS identification .

Q. What analytical techniques resolve degradation products during stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.